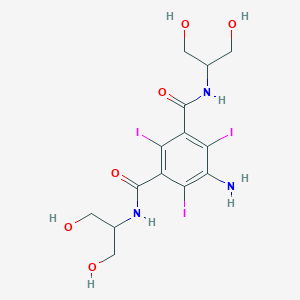

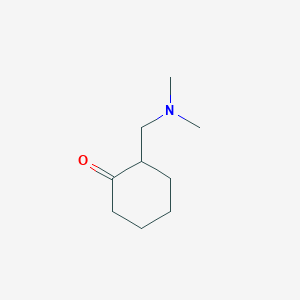

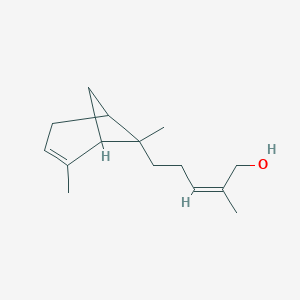

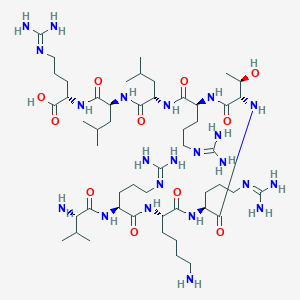

6-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic properties . They are also recognized for their potential as DNA topoisomerase I inhibitors and have been explored for their antineoplastic and antifilarial activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by various functionalization reactions to introduce different substituents at specific positions on the benzimidazole ring . For instance, the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives involves acidic condensation followed by treatment with ethyl chloroacetate and hydrazine hydrate, leading to a series of compounds with antimicrobial activity .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring system, which is typically planar or nearly planar. The substitution pattern on the benzimidazole ring influences the biological activity of these compounds . X-ray crystallography is often used to determine the precise molecular conformation and to confirm the structure predicted from chemical and spectral analysis .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclocondensation, to yield a diverse array of compounds with different biological activities . The reactivity of these compounds is largely dependent on the substituents present on the benzimidazole ring and their electronic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their biological efficacy and pharmacokinetic profile. These properties are determined by the nature of the substituents and the overall molecular structure of the compound . For example, the introduction of alkoxycarbonyl groups has been shown to yield compounds with significant growth inhibition in cancer cells, suggesting a relationship between the chemical structure and antineoplastic activity .

Aplicaciones Científicas De Investigación

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including those similar to 6-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole, have been identified as potent inhibitors of type I DNA topoisomerases. These enzymes are crucial for DNA replication and transcription, making benzimidazole derivatives significant in cancer research for their potential to inhibit cancer cell proliferation. Alpan et al. (2007) found that certain 1H-benzimidazole derivatives exhibited potent topoisomerase I inhibition, suggesting a promising avenue for the development of new anticancer agents (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

Research by Kunduru, Vanga, and Boche (2014) explored the antimicrobial potential of novel benzimidazole compounds, including synthetic pathways involving 1H-benzimidazole as a core structure. Their findings underscore the broad spectrum of biological activities possessed by benzimidazole derivatives, including antimicrobial properties against various microorganisms (Kunduru, Vanga, & Boche, 2014).

Antitumor and Anticancer Properties

Benzimidazole compounds have also been synthesized and evaluated for their antitumor activities, particularly against Burkitt's lymphoma. Ramla, Omar, Tokuda, and El-Diwani (2007) synthesized new benzimidazole derivatives and studied their inhibitory activity against Epstein-Barr virus-early antigen (EBV-EA) activation, demonstrating significant antitumor properties (Ramla, Omar, Tokuda, & El-Diwani, 2007).

Safety And Hazards

The safety and hazards associated with a specific benzimidazole compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with appropriate safety precautions6.

Direcciones Futuras

The study of benzimidazole and its derivatives is a vibrant field with many potential future directions. These compounds have shown promise in a variety of applications, including medicinal chemistry, materials science, and industrial applications4.

Please note that this is a general overview and may not apply directly to “6-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole”. For more specific information, further research would be needed.

Propiedades

IUPAC Name |

6-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-3-6-16-19-15-10-12(9-11(2)17(15)22-16)18-20-13-7-4-5-8-14(13)21-18/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDKRRCPDBARHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587378 |

Source

|

| Record name | 7'-Methyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole | |

CAS RN |

884330-09-0 |

Source

|

| Record name | 7'-Methyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)

![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)